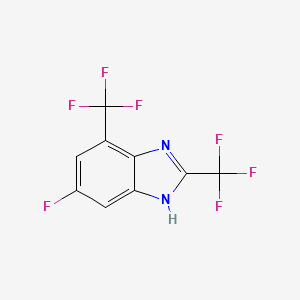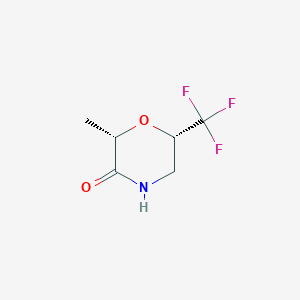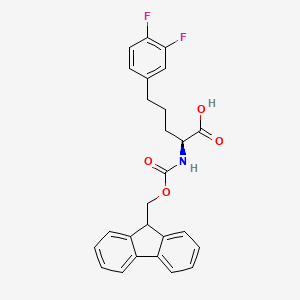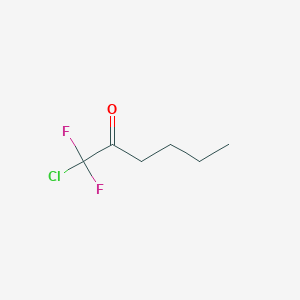
Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals due to their biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 3-position of the piperidine ring using selective hydroxylation reactions.
Carbamate Formation: The final step involves the reaction of the hydroxylated piperidine with benzyl isocyanate to form the carbamate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be used to introduce functional groups efficiently and sustainably .
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl ((3S,4R)-3-oxopiperidin-4-yl)carbamate.
Reduction: Formation of benzyl ((3S,4R)-3-aminopiperidin-4-yl)carbamate.
Substitution: Formation of various substituted benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamates.
Aplicaciones Científicas De Investigación
Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. The benzyl-piperidine group provides good binding to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate: Similar structure but with a fluorine atom instead of a hydroxyl group.
N-Benzyl-β-amino acids: These compounds share the benzyl group but differ in the backbone structure.
Uniqueness: Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate is unique due to the presence of both the hydroxyl and carbamate functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with catalytic sites in enzymes makes it a valuable compound for drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m1/s1 |
Clave InChI |
QAECDNDIJKFMPR-NEPJUHHUSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)

![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)

![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane](/img/structure/B12838367.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)
